molecular formula C5H6N4O B094310 N-(4-Aminopyrimidin-5-yl)formamide CAS No. 16008-45-0

N-(4-Aminopyrimidin-5-yl)formamide

Cat. No.: B094310
CAS No.: 16008-45-0
M. Wt: 138.13 g/mol
InChI Key: UIOQNZBJJRKZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminopyrimidin-5-yl)formamide is a pyrimidine derivative featuring an amino group at position 4 and a formamide (-NHCHO) substituent at position 5 of the heterocyclic ring. Its molecular formula is C₅H₆N₄O, with a molecular weight of 138.13 g/mol. The compound serves as a key intermediate in organic synthesis, particularly for constructing pyrimidine-annulated heterocycles. Its crystalline structure facilitates hydrogen bonding (N–H⋯N and N–H⋯O interactions), contributing to stable molecular packing, as observed in related sulfonamide derivatives .

Properties

CAS No.

16008-45-0

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

N-(4-aminopyrimidin-5-yl)formamide

InChI

InChI=1S/C5H6N4O/c6-5-4(9-3-10)1-7-2-8-5/h1-3H,(H,9,10)(H2,6,7,8)

InChI Key

UIOQNZBJJRKZCR-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)N)NC=O

Canonical SMILES

C1=C(C(=NC=N1)N)NC=O

Synonyms

Formamide, N-(4-amino-5-pyrimidinyl)- (6CI,8CI,9CI)

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

N-(4-Aminopyrimidin-5-yl)formamide has been identified as a precursor in the synthesis of antiviral nucleotide derivatives. These derivatives are crucial for developing treatments against viral infections. The compound serves as an intermediate in producing antiviral agents, enhancing the efficacy of existing medications .

Antitumor Activity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific biochemical pathways involved in cell proliferation and apoptosis .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including cyclization and functionalization processes. This versatility makes it valuable in developing new pharmaceutical compounds and agrochemicals .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Cytotoxicity : A series of experiments demonstrated that compounds derived from this compound significantly inhibited the vascular endothelial growth factor receptor (VEGFR), showcasing their potential as anticancer agents .
  • Antimicrobial Properties : Other research indicated that derivatives of this compound exhibited notable antimicrobial effects against Gram-positive bacteria, suggesting applications in developing new antibiotics.

Industrial Applications

In addition to its role in research and medicine, this compound is utilized in the chemical industry for producing various materials and chemicals. Its properties make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications/Notes References
N-(4-Aminopyrimidin-5-yl)formamide C₅H₆N₄O 138.13 -NH₂ at C4, -NHCHO at C5 Crystalline solid, hydrogen bonding Intermediate in heterocycle synthesis
N-(2-Amino-4,6-dichloro-pyrimidin-5-yl)formamide C₅H₄Cl₂N₄O 214.02 -Cl at C2/C6, -NH₂ at C4, -NHCHO at C5 Higher electrophilicity due to Cl atoms Industrial synthesis (patented process)
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]formamide C₈H₁₂N₄O 188.21 -CH₃ at C2, -CH₂NHCHO at C5 White crystalline solid, increased lipophilicity Potential pharmaceutical applications
N-(4-Amino-2,6-dichloro-pyrimidin-5-yl)-N-(cyanomethyl)formamide C₇H₅Cl₂N₅O 246.05 -Cl at C2/C6, -CNCH₂ group High density (1.67 g/cm³), reactive cyanomethyl group Specialty chemical synthesis

Key Observations :

  • Chlorine Substitution : Chlorine atoms at C2/C6 (e.g., in C₅H₄Cl₂N₄O) increase molecular weight and electrophilicity, enhancing reactivity for industrial applications .
  • Bulkier Groups : Sulfonamide derivatives (e.g., in ) exhibit extended hydrogen-bonding networks, influencing crystallization and solubility .

Preparation Methods

Cyclization of Aminomalonic Esters with Guanidine

The cyclization of aminomalonic esters with guanidine represents a foundational approach for constructing the pyrimidine core. In US5744601A , a one-pot synthesis of 4,6-dichloro-N'-(dimethylaminomethylene)pyrimidine-2,5-diamine is described, starting from aminomalonic ester hydrochloride and guanidine hydrochloride in methanol with sodium methoxide . The process involves:

  • Cyclization : Heating at reflux for 16 hours to form 2,5-diamino-4,6-dihydroxypyrimidine.

  • Chlorination : Treatment with POCl₃ and dimethylformamide (DMF) at 80°C for 17.5 hours, yielding 4,6-dichloropyrimidine intermediates.

  • Formylation : Hydrolysis with aqueous propionic acid (50%) at 70°C for 7 hours to produce N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide .

Critical parameters include the use of DMF as both a catalyst and solvent during chlorination, which enhances electrophilic substitution at the 4- and 6-positions. The final product is isolated in 64% yield after potassium carbonate workup, with ¹H NMR confirming the formamide proton at δ 11.2 (d, 1H) .

Chlorination and Subsequent Amination

Selective amination at the 4-position requires precise control over halogen displacement. US6716981B2 discloses a two-step method starting from 2,5-diamino-4,6-dichloropyrimidine :

  • Chlorination : Reacting 2,5-diamino-4,6-dihydroxypyrimidine with PCl₅ in phosphorus oxychloride (POCl₃) at 100–120°C.

  • Formylation : Treating the dichlorinated intermediate with 98% formic acid at 50–55°C for 3 hours, achieving 90% yield .

Notably, replacing the 2-amino group with a formamide moiety necessitates protecting group strategies. For example, using dimethylaminomethylene as a transient protecting group during chlorination (as in US5744601A ) prevents over-reaction at the 2-position . Subsequent hydrolysis with aqueous K₂CO₃ selectively removes the protecting group, leaving the 4-amino intact .

Direct Formylation of 4-Aminopyrimidine Precursors

Direct formylation of 4-aminopyrimidine-5-carboxylic acid derivatives offers a streamlined route. US6716981B2 demonstrates this using concentrated formic acid (70–98%) under mild conditions (0–60°C) :

  • Reaction Setup : 2,5-Diamino-4,6-dichloropyrimidine is stirred with formic acid and toluene, followed by azeotropic distillation to remove water.

  • Yield Optimization : Higher acid concentrations (98%) at 25°C improve regioselectivity, yielding N-(5-amino-4,6-dichloropyrimidin-2-yl)formamide in 70% .

¹³C NMR data (δ 162.5 ppm for the formyl carbonyl) and elemental analysis (C: 34.2%, H: 2.9%, N: 33.7%) validate the product . Challenges include competing reactions at the 2-amino group, necessitating stoichiometric control.

Hydrolysis of Protected Formamides

Protected intermediates, such as N'-(piperidine-1-ylmethylene) derivatives, enable selective deprotection to access the target compound. US5744601A reports:

  • Protection : Reacting 4,6-dichloropyrimidine with piperidine in HCl to form N'-(piperidine-1-ylmethylene)pyrimidine-2,5-diamine (88% yield).

  • Deprotection : Hydrolysis with 10% HCl at 47°C for 2 hours, followed by pH adjustment to 7, yielding N-(4-aminopyrimidin-5-yl)formamide .

¹H NMR spectra post-deprotection show the disappearance of piperidine signals (δ 1.5–1.8 ppm) and emergence of a formamide singlet at δ 8.1 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Aminopyrimidin-5-yl)formamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Vilsmeier formylation of 6-aminopyrimidines. A typical procedure involves reacting 6-aminopyrimidine with a formic acid/acetic anhydride mixture under controlled heating. Reaction progress is monitored by TLC (CH₂Cl₂/MeOH, 9:1), followed by recrystallization from ethanol to yield pure product . For optimized protocols, cyclization and Vilsmeier reactions using diethylaminomalonate hydrochloride and guanidine carbonate have achieved yields of 82.62% and purity >99% via controlled stoichiometry and temperature .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction reveals planar sulfonylbenzene and aminopyrimidine rings with dihedral angles of 48.42° and 15.1°, respectively. The crystal lattice is stabilized by N–H⋯N and N–H⋯O hydrogen bonds, forming an extended network parallel to the bc-plane. Data collection uses a Bruker SMART APEX CCD diffractometer, with refinement via SHELXS97/SHELXL97 software .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • Methodology : Key techniques include:

  • HPLC/MS : To verify molecular weight and detect impurities.
  • ¹H/¹³C NMR : To confirm substituent positions and functional groups.
  • X-ray crystallography : To resolve stereochemical ambiguities and validate hydrogen-bonding patterns .

Advanced Research Questions

Q. How can unexpected isomerization during disulfonylation of 4,5-diaminopyrimidine derivatives be addressed?

  • Methodology : Disulfonylation may yield 5,5-disubstituted isomers instead of 4,5-products due to amine reactivity differences. To mitigate this:

  • Use steric/electronic directing groups (e.g., para-toluenesulfonyl) to bias reactivity.
  • Monitor reaction intermediates via TLC and isolate products via fractional recrystallization (MeOH/CH₂Cl₂).
  • Confirm regiochemistry via X-ray crystallography and compare with literature precedents (e.g., Schetty, 1969; Panayides et al., 2007a) .

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s reactivity in annulation reactions?

  • Methodology : The extended N–H⋯N/O network stabilizes specific conformations, which may preorganize the molecule for ring-closing metathesis (RCM) or cyclization. Computational modeling (e.g., DFT) can predict transition-state geometries, while altering crystallization solvents (e.g., DMF vs. EtOH) may modulate hydrogen-bond strength and reactivity .

Q. What strategies improve the scalability of this compound synthesis while maintaining high enantiomeric purity?

  • Methodology :

  • Flow chemistry : Continuous processing reduces side reactions and improves yield consistency.
  • Catalytic asymmetric synthesis : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can enforce stereocontrol during formylation.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can computational methods predict the compound’s solubility and stability under varying pH conditions?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model solvation shells in aqueous/organic solvents.
  • pKa prediction tools : Software like MarvinSuite or ACD/Labs calculates protonation states and stability across pH 1–14.
  • Accelerated stability studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.